molecular formula C21H22FN3O5S B2561707 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 921513-93-1

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No. B2561707
CAS RN: 921513-93-1
M. Wt: 447.48
InChI Key: GSOVOKASIDMEEK-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O5S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of derivatives related to benzenesulfonamide have been extensively studied, demonstrating the versatility and potential of these compounds in drug development and material science. For instance, the synthesis of 3-substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides involved the reaction of 2-aminobenzenesulfonamide with diethyl oxalate, showcasing a method for producing compounds with potential therapeutic applications (Chernykh, Gridasov, & Petyunin, 1976). Additionally, studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have highlighted the role of fluorine introduction in enhancing COX-2 selectivity, pointing towards the development of selective inhibitors for therapeutic use (Hashimoto et al., 2002).

Material Science and Catalysis

Research on the encapsulation of molybdenum(VI) complexes within zeolite Y demonstrated the potential for creating efficient, reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation approach enhances the catalyst's stability and reusability, showcasing the importance of material science in catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).

Anticancer and Antimicrobial Applications

The development of novel benzenesulfonamides with potential anticancer and antimicrobial activities highlights the therapeutic applications of these compounds. For example, the synthesis and bioactivity studies on new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their utility in anti-tumor activity studies (Gul et al., 2016).

Fluorescent Properties and Sensing Applications

The synthesis and fluorescent properties of analogues of the zinc(II) specific fluorophore zinquin ester have been explored, demonstrating the potential of benzenesulfonamide derivatives in developing fluorescent probes for metal ions. These studies contribute to the understanding of the interactions between fluorescent compounds and metal ions, potentially leading to the development of new sensors for biological and environmental applications (Kimber et al., 2000).

properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O5S/c1-3-30-16-6-4-15(5-7-16)19-9-11-21(26)25(24-19)13-12-23-31(27,28)17-8-10-20(29-2)18(22)14-17/h4-11,14,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOVOKASIDMEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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